Product packaging for Volazocine(Cat. No.:CAS No. 15686-68-7)

Volazocine

Cat. No.: B092979
CAS No.: 15686-68-7
M. Wt: 255.4 g/mol
InChI Key: SVKVWRTVTPUQBY-BVGQSLNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Volazocina Discovery and Classification

Volazocina is an opioid analgesic that was not commercially marketed. wikipedia.org Its chemical structure is C₁₈H₂₅N, with a molecular weight of 255.4 g/mol . wikipedia.orgnih.gov The compound is also known by the synonym WIN-23200. nih.gov The synthesis of Volazocina was documented, for instance, in a U.S. patent in 1968. wikipedia.org

Placement within the Benzomorphan (B1203429) Opioid Analgesic Class

Volazocina is explicitly classified as an opioid analgesic belonging to the benzomorphan class. wikipedia.org Benzomorphans are a group of opioid compounds structurally derived from morphine, sharing similar analgesic properties but with varying potencies and potential for dependence. taylorandfrancis.com The core structure of benzomorphans is a tricyclic ring system, also referred to as 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine. ontosight.ainih.gov This structural characteristic places them distinctly within the broader category of opioid analgesics. ontosight.ai Other compounds within the benzomorphan class include ketazocine (B1673596) and cyclazocine (B1219694). wikipedia.orgtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N B092979 Volazocine CAS No. 15686-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15686-68-7

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m1/s1

InChI Key

SVKVWRTVTPUQBY-BVGQSLNGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=CC=CC=C3[C@]1(CCN2CC4CC4)C

Canonical SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Volazocina

Pioneering Synthetic Routes for Volazocina

Early synthetic approaches to volazocine were developed and documented in patents. One such pioneering synthesis was reported by N. F. Albertson in a U.S. Patent in 1968 wikipedia.orgiiab.me. While the specific details of this early route are not extensively elaborated in the search results, patent literature often describes the initial and foundational methods for preparing a compound. These early routes laid the groundwork for subsequent chemical investigations into this compound and its analogues.

Modern Approaches to Volazocina Synthesis

While detailed modern total synthesis routes specifically for this compound were not prominently featured in the search results, research in medicinal chemistry has advanced significantly, employing various modern techniques for the synthesis of complex molecules, including opioid analogues. Modern synthetic strategies often focus on efficiency, selectivity (including stereoselectivity), and the ability to readily access a range of derivatives rsc.orgnih.govpharmatutor.org. Techniques such as catalytic metal-mediated reactions, electrochemical methods, photoredox catalysis, and combinatorial chemistry approaches are now common in the synthesis of pharmaceutical compounds and their libraries rsc.orgpharmatutor.org. Although not explicitly detailed for this compound itself in the provided snippets, these methodologies represent the types of approaches that would likely be employed in contemporary efforts to synthesize or modify this compound.

Strategies for Analogue and Derivative Production

Strategies for producing analogues and derivatives of compounds like this compound, which is a benzomorphan (B1203429), often involve structural modifications to the core scaffold to explore changes in activity and properties. Research on related benzomorphans, such as cyclazocine (B1219694), provides insight into these strategies. For instance, modifications at specific positions of the benzomorphan structure, such as the 8-position, have been explored to yield derivatives with altered opioid receptor binding affinities and functional activities researchgate.netnih.gov.

One approach involves the chemical modification of existing compounds or intermediates. For example, an 8-amino analogue of cyclazocine was prepared through routes including the nitration of this compound followed by reduction nih.gov. This indicates that this compound itself can serve as a starting material for the synthesis of related analogues through functional group transformations.

Another strategy involves building the benzomorphan core with modified substituents or incorporating different functional groups during the synthesis. Research into analogues of other opioid classes, such as morphinans, highlights strategies like reductive amination with various amino acid esters to introduce diverse side chains mdpi.com. Similarly, the introduction of different groups at positions like the nitrogen atom (e.g., the cyclopropylmethyl group in this compound) is a common method for generating structural diversity in opioid analogues researchgate.net.

The synthesis of libraries of compounds using techniques like combinatorial chemistry allows for the rapid generation and screening of numerous derivatives with small variations pharmatutor.org. This high-throughput approach is a key modern strategy for discovering analogues with potentially improved characteristics.

Molecular Mechanisms of Action of Volazocina

Opioid Receptor Agonism and Downstream Signaling Pathways

The primary pharmacological effects of volazocine are initiated by its binding to and activation of opioid receptors, which are a class of G-protein coupled receptors (GPCRs). tg.org.aunih.gov This interaction triggers a cascade of intracellular events that modulate neuronal activity and other cellular functions.

G-Protein Coupled Receptor (GPCR) Interactions

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) types, are integral membrane proteins that are coupled to inhibitory G-proteins (Gi/Go). nih.govnih.gov When an opioid agonist like this compound binds to the receptor, it induces a conformational change in the receptor protein. nih.gov This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated G-protein. tg.org.au Consequently, the G-protein dissociates into its Gα-GTP and Gβγ subunits, both of which are then free to interact with and modulate the activity of various downstream effector proteins. nih.govnih.gov

Table 1: Opioid Receptor GPCR Interaction Cascade

Step Event Outcome
1 This compound binds to an opioid receptor. Receptor undergoes a conformational change.
2 The G-protein exchanges GDP for GTP. G-protein is activated.

Adenylyl Cyclase Modulation via the Gi Pathway

One of the principal effector systems modulated by opioid receptor activation is the adenylyl cyclase enzyme. The activated Gαi subunit of the G-protein directly inhibits the activity of adenylyl cyclase. tg.org.aunih.gov This enzyme is responsible for the conversion of Adenosine (B11128) Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. tg.org.au By inhibiting adenylyl cyclase, opioid agonists effectively decrease the intracellular concentration of cAMP, leading to reduced activation of protein kinase A (PKA) and subsequent alterations in neuronal excitability and neurotransmitter release. nih.gov

Induction of Programmed Cell Death by this compound

Emerging evidence suggests that beyond their well-known effects on the nervous system, opioids can act as modulators of cell survival and death. researchgate.net Certain opioids have been shown to induce apoptosis, or programmed cell death, through mechanisms that can involve the extrinsic, or death receptor-mediated, pathway. researchgate.netnih.gov This has been particularly noted with the opioid morphine, which has been found to promote Fas-mediated cell death. bioworld.com

Activation of the Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to specific transmembrane receptors on the cell surface. creative-diagnostics.comthermofisher.com This signaling cascade is a critical component of immune regulation and the elimination of damaged or unwanted cells. johnshopkins.edu Studies on opioids have indicated an ability to increase the expression of key components of this pathway, such as the Fas receptor, thereby sensitizing cells to apoptotic signals. researchgate.netbioworld.com

Role of TNF and Fas Receptors

The primary death receptors involved in the extrinsic pathway are members of the Tumor Necrosis Factor (TNF) receptor superfamily, which includes TNFR1 and Fas (also known as CD95 or APO-1). creative-diagnostics.comfrontiersin.org These receptors are activated by their respective ligands: TNF-α and Fas Ligand (FasL). frontiersin.org Ligand binding causes the receptor molecules to trimerize, bringing their intracellular "death domains" (DD) into close proximity. creative-diagnostics.com This clustering of death domains serves as a scaffold for the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD) and TNF Receptor-Associated Death Domain (TRADD), initiating the formation of the Death-Inducing Signaling Complex (DISC). researchgate.net

Caspase-8 Activation Cascade

The formation of the DISC is a critical step that leads directly to the activation of an initiator caspase, specifically procaspase-8. researchgate.netmdpi.com The adaptor protein FADD contains a death effector domain (DED) which recruits multiple procaspase-8 molecules. mdpi.com This induced proximity causes the dimerization and subsequent auto-proteolytic cleavage of procaspase-8, transforming it into its active form, caspase-8. embopress.org Active caspase-8 then triggers a downstream cascade by cleaving and activating effector caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell. thermofisher.comresearchgate.net Caspase-8 can also cleave the protein Bid, creating a truncated form (tBid) that links the extrinsic to the intrinsic (mitochondrial) apoptotic pathway. researchgate.net

Table 2: Extrinsic Apoptosis Pathway Cascade

Step Key Molecules Involved Action
1 Death Ligands (e.g., FasL), Death Receptors (e.g., Fas) Ligand binding and receptor trimerization.
2 FADD, TRADD, Procaspase-8 Recruitment to form the DISC.
3 Procaspase-8 Dimerization and auto-activation to Caspase-8.

Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic apoptotic pathway is a critical process in programmed cell death, initiated by various intracellular stresses and converging at the mitochondria. This pathway is tightly regulated by a host of molecules that determine the cell's fate.

A pivotal event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol. This release is a point of no return for the cell, committing it to apoptosis.

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway.

The release of cytochrome c is meticulously controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2 and Bcl-xL. In a healthy cell, anti-apoptotic proteins inhibit the action of pro-apoptotic proteins. Upon receiving an apoptotic stimulus, this balance is shifted, allowing Bax and Bak to form pores in the mitochondrial outer membrane, facilitating cytochrome c release. Further downstream, the X-linked inhibitor of apoptosis protein (XIAP) can directly inhibit caspases, including caspase-9, providing another layer of regulation.

Table 1: Key Proteins in the Intrinsic Apoptotic Pathway

Protein ClassExamplesFunction
Pro-apoptotic Bax, BakPromote mitochondrial outer membrane permeabilization and cytochrome c release.
Anti-apoptotic Bcl-2, Bcl-xL, XIAPInhibit pro-apoptotic proteins and caspases to prevent apoptosis.
Apoptosome Components Cytochrome c, Apaf-1Form the apoptosome to activate procaspase-9.
Initiator Caspase Procaspase-9Activated by the apoptosome to initiate the caspase cascade.

Caspase-Dependent and Caspase-Independent Mechanisms of Apoptosis

The activation of initiator caspases, such as caspase-9, typically leads to a caspase cascade, where effector caspases (e.g., caspase-3, -6, and -7) are activated. These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This represents the caspase-dependent mechanism.

However, apoptosis can also proceed in a caspase-independent manner. In such cases, other mitochondrial proteins released into the cytosol, such as Apoptosis Inducing Factor (AIF) and endonuclease G, can translocate to the nucleus and induce DNA fragmentation and chromatin condensation without the involvement of caspases.

Other Forms of Cellular Demise

Necrotic Cell Death Induction

Necrosis is another form of cell death that is morphologically distinct from apoptosis. It is often characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. While historically considered a passive and unregulated process, it is now understood that some forms of necrosis, termed necroptosis, are programmed and regulated by specific signaling pathways, often involving receptor-interacting protein kinases (RIPKs).

There is no information in the available scientific literature to suggest that Volazocina induces necrotic cell death.

Autophagy Processes

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining cellular homeostasis. While there is no direct research specifically investigating the effects of this compound on autophagy, a significant body of evidence has established a link between the activation of the kappa-opioid receptor (KOR) and the induction of autophagy. Given that this compound is a KOR agonist, it is plausible that it may modulate autophagic processes through its interaction with this receptor.

Recent studies have demonstrated that activation of the KOR can initiate autophagy in neuronal cells. This process is thought to be a key mechanism through which KOR signaling influences neuronal plasticity and responds to cellular stress. The proposed mechanism involves the KOR, a G protein-coupled receptor, triggering a downstream signaling cascade that upregulates key autophagy-related genes and proteins.

Key Research Findings on KOR-Mediated Autophagy:

Upregulation of Autophagy Markers: Studies have shown that the administration of KOR agonists leads to an increase in the levels of essential autophagy markers such as microtubule-associated protein Light Chain 3-II (LC3-II), Beclin 1, and Autophagy Related Gene 5 (ATG5).

Signaling Pathway: The induction of autophagy by KOR activation appears to be mediated through the Gi/o protein pathway, leading to the phosphorylation of ERK1/2. Activated ERK1/2 then phosphorylates the transcription factor CREB, which in turn promotes the expression of the becn1 gene, a key initiator of autophagy.

Role in Stress Response: The endogenous ligand for the KOR is dynorphin, which is released in response to stress. Research suggests that stress-induced activation of the KOR/dynorphin system upregulates autophagy in brain regions like the hippocampus, potentially as a protective mechanism.

Cellular and Subcellular Biological Effects of Volazocina

Impact on Cancer Cell Proliferation and Growth Dynamics

Cancer cell proliferation and growth dynamics are critical aspects of tumor development and progression biorxiv.orgmdpi.com. Compounds that can modulate these processes, either by inhibiting growth or inducing cell death, are of significant interest in cancer research. Cytostatic and cytotoxic activities represent two primary mechanisms by which agents can affect cancer cell populations gpoh.de.

Cytostatic Activity

Cytostatic agents are compounds that inhibit the growth and division of cells without necessarily killing them directly gpoh.de. This can lead to a stable or reduced tumor size by preventing further proliferation. Cytostatic drugs can affect the cell cycle or metabolic processes essential for cell growth gpoh.de. Research on various cytostatic drugs has shown their potential in treating a broad range of cancers by interfering with physiological regulatory mechanisms labroots.com.

Cytotoxic Activity

Cytotoxic agents, in contrast, are compounds that directly kill cells mdpi.com. This is often achieved by inducing mechanisms such as apoptosis (programmed cell death) or necrosis mdpi.com. Cytotoxicity is a key mechanism of many traditional chemotherapy drugs nih.gov. Studies evaluating the cytotoxic potential of compounds often measure cell viability and the induction of apoptotic pathways in cancer cell lines nih.govphytopharmajournal.com. The effectiveness of cytotoxic compounds can vary depending on the cancer cell type and the specific mechanism of action mdpi.com.

Regulation of the Eukaryotic Cell Division Cycle

The eukaryotic cell division cycle is a highly regulated series of events (G1, S, G2, and M phases) that ensures accurate DNA replication and cell division medicalrealities.comnih.govwikipedia.org. Dysregulation of this cycle is a hallmark of cancer medicalrealities.comcusabio.combio-rad-antibodies.com. Agents that can influence cell cycle progression hold potential as therapeutic agents frontiersin.org.

Influence on G1, S, G2, and M Phases

The cell cycle consists of distinct phases: G1 (cell growth and preparation for DNA replication), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis and cytokinesis) medicalrealities.comwikipedia.orguvigo.es. Progression through these phases is controlled by a complex network of regulatory proteins uni-heidelberg.de. Compounds can influence the cell cycle by causing arrest at specific checkpoints, such as the G1, G2/M, or spindle checkpoints, to allow for repair or prevent the division of damaged cells bio-rad-antibodies.comuvigo.es. For instance, some compounds can induce cell cycle arrest in the G1 phase frontiersin.org.

Modulation of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that, in association with cyclins, play crucial roles in controlling cell cycle progression and modulating transcription nih.govnih.govwikipedia.org. Different cyclin-CDK complexes are active during specific phases of the cell cycle cusabio.commdpi.comkhanacademy.org. For example, cyclin D-CDK4/6 complexes are important for the transition from G1 to S phase by phosphorylating the retinoblastoma protein (Rb) nih.govmdpi.comnih.gov. Cyclin A-CDK2 is active during S and G2 phases, while Cyclin B-CDK1 is essential for the G2 to M transition cusabio.comwikipedia.orgnih.gov. Modulation of CDK activity, either through inhibition or activation, can significantly impact cell cycle dynamics nih.govnih.gov. Deregulation of CDKs is directly linked to oncogenesis, making them promising targets for anti-cancer therapy nih.govnih.govmdpi.com.

Interplay with Cellular Transport Mechanisms

Based on the available search results, specific detailed research findings focusing solely on the cellular and subcellular biological effects of Volazocina, as outlined in sections 5.3.1, 5.3.2, and 5.4, were not found. The search results provided general information about Volazocina's PubChem entry and broader concepts related to cellular uptake enhancement, efflux inhibition, and opioid receptor modulation by various compounds, but lacked specific data or studies directly attributing these effects to Volazocina.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on Volazocina's effects in these specific biological processes based on the current search results.

The PubChem CID for Volazocina is available. nih.gov

Broader Biological Pathways and Molecular Interactions Associated with Volazocina

Interconnected Molecular Signaling Cascades

Volazocina is characterized as a benzomorphan (B1203429) derivative and an opioid receptor agonist google.com. Opioid receptor agonists are known to interact with complex cellular signaling networks. In the context of potential therapeutic applications, particularly in combination with anti-cancer agents, research suggests that opioid receptor agonists, including Volazocina, may influence signaling cascades related to apoptosis, or programmed cell death google.com. Apoptosis can be initiated through two primary biochemical pathways: the extrinsic pathway, involving death receptors like TNF and Fas receptors leading to Caspase 8 activation, and the intrinsic (mitochondrial) pathway, involving Cytochrome c release, Apaf-1 binding, and Procaspase 9 activation google.com. While Volazocina's specific role and direct interactions within these complex cascades are not extensively detailed in the provided information, its classification as an opioid receptor agonist implies potential indirect modulation of these and other interconnected signaling pathways that are influenced by opioid receptor activity google.com. Further detailed research is required to fully elucidate Volazocina's specific impact on the myriad of interconnected molecular signaling cascades within various cellular contexts.

Cross-Talk with Endogenous Cellular Pathways

The interaction of Volazocina, as an opioid receptor agonist, with other endogenous cellular pathways appears to be significant, particularly in the context of combination therapies. One proposed mechanism involves cross-talk with pathways influenced by anti-cancer drugs google.com. This interaction is suggested to create a dynamic interplay where opioid receptor agonists can enhance the cellular uptake and inhibit the efflux of anti-cancer agents google.com. This influence on drug transport mechanisms represents a form of cross-talk impacting pathways responsible for maintaining cellular homeostasis and responding to exogenous substances. Additionally, the accumulation of anti-cancer drugs, potentially facilitated by the opioid agonist, is suggested to lead to an increase in the expression of opioid receptors on the surface of cancer cells google.com. This modulation of receptor expression signifies another layer of cross-talk, where the activity of one pathway (influenced by anti-cancer drugs) impacts the components of the opioid signaling pathway. Detailed data on Volazocina's cross-talk with a broader spectrum of endogenous cellular pathways beyond this specific proposed interaction in cancer therapy is limited in the available information.

Identification and Characterization of Self-Reinforcing Feedback Loops within Cellular Systems

A notable finding regarding Volazocina's interactions is the proposal of a self-reinforcing feedback loop when opioid receptor agonists are combined with anti-cancer agents google.com. This loop is characterized by a reciprocal enhancement of the effects of both agents at the cellular level google.com.

The feedback loop operates in at least two paths:

Opioid Agonist Influence on Anti-cancer Drug Dynamics: Opioid receptor agonists are suggested to enhance the cellular uptake of anti-cancer drugs while simultaneously inhibiting their efflux google.com. This leads to a higher intracellular concentration of the anti-cancer agent.

Anti-cancer Drug Influence on Opioid Receptor Expression: The accumulation of anti-cancer drugs within the cell is proposed to induce an increase in the expression of opioid receptors on the cell surface google.com.

This creates a positive feedback loop where the presence of the opioid agonist facilitates the accumulation of the anti-cancer drug, and this accumulation, in turn, leads to an increased presence of the opioid receptor, potentially enhancing the cell's responsiveness to the opioid agonist and further reinforcing the cycle of drug accumulation and receptor expression google.com. This self-reinforcing mechanism is hypothesized to augment the cytotoxic potential of both the opioid receptor agonist and the anti-cancer agent google.com. While this specific feedback loop has been proposed in the context of combination therapy, the identification and characterization of other self-reinforcing feedback loops specifically involving Volazocina in different cellular systems are not detailed in the provided search results.

Theoretical Research Applications and Future Investigative Directions for Volazocina

In Vitro Investigation of Cellular Efficacy

Future in vitro research on Volazocine would likely focus on comprehensively characterizing its cellular efficacy to build upon its known binding affinities at various receptors. This compound is recognized as an opioid receptor modulator, and detailed in vitro assays are crucial to understanding its functional activity at a cellular level.

Key Areas for Future Investigation:

Receptor Activation and Signaling: Beyond simple binding assays, future studies should employ functional assays to determine the extent to which this compound acts as an agonist, antagonist, or biased agonist at kappa-opioid receptors (KOR), mu-opioid receptors (MOR), and delta-opioid receptors (DOR). Techniques such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and ERK1/2 phosphorylation assays can elucidate the specific intracellular signaling pathways modulated by this compound.

Biased Agonism: A significant area of modern pharmacology is the concept of biased agonism, where a ligand can selectively activate one signaling pathway over another at the same receptor. Investigations are needed to determine if this compound exhibits bias towards G-protein signaling over β-arrestin recruitment, a property that could theoretically separate therapeutic effects from adverse effects.

Cellular Models: A variety of cell lines expressing endogenous or recombinant opioid receptors would be essential for these studies. Comparing this compound's effects across different cell types can provide insights into tissue-specific actions. The use of both transient transfection and stable cell lines can offer flexibility and robustness to these investigations.

Table 1: Hypothetical In Vitro Cellular Efficacy Profile for this compound

This interactive table illustrates the type of data that would be generated from comprehensive in vitro studies to characterize the cellular efficacy of this compound. Note: The values presented here are for illustrative purposes to demonstrate the research direction and are not based on published experimental data for this compound.

Receptor TargetAssay TypeParameter MeasuredHypothetical ValueFunctional Activity
Kappa Opioid Receptor (KOR)cAMP InhibitionEC5050 nMAgonist
Kappa Opioid Receptor (KOR)β-arrestin RecruitmentEC50500 nMPartial Agonist
Mu Opioid Receptor (MOR)cAMP InhibitionIC50200 nMAntagonist
Delta Opioid Receptor (DOR)Radioligand BindingKi800 nMLow Affinity Ligand

Rational Design and Synthesis of Novel Benzomorphan (B1203429) Analogues with Tailored Cellular Activities

The benzomorphan scaffold of this compound serves as a valuable template for the rational design and synthesis of new chemical entities with potentially improved properties. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate specific structural modifications with changes in cellular activity.

Key Strategies and Future Directions:

N-Substituent Modification: The nitrogen atom in the benzomorphan ring is a critical point for modification. Altering the N-substituent can significantly impact receptor affinity, selectivity, and functional activity (agonist vs. antagonist). Future synthetic efforts could explore a diverse range of aliphatic and aromatic groups at this position to fine-tune the interaction with opioid receptors.

Stereochemistry: The absolute stereochemistry of benzomorphan derivatives is crucial for differentiating receptor effects. Synthesis of specific stereoisomers of this compound analogues will be necessary to isolate the most active and selective compounds, as different enantiomers can have vastly different pharmacological profiles.

Computational Chemistry in Design: The process of rational design can be greatly accelerated by computational tools. Molecular docking and dynamic simulations can predict how newly designed analogues will bind to the target receptors, allowing chemists to prioritize the synthesis of the most promising compounds.

Exploration of Synergistic Molecular Interactions with Other Bioactive Agents in Cellular Models

Investigating the effects of this compound in combination with other bioactive agents in cellular models could uncover synergistic or additive interactions, potentially opening new therapeutic avenues. Drug combination therapies can sometimes achieve greater efficacy or reduce the concentration of individual agents needed, thereby minimizing potential side effects.

Potential Areas of Synergistic Research:

Combination with Other Receptor Modulators: Given its opioid receptor profile, a key area of investigation would be to study this compound in combination with agents that target other neurotransmitter systems involved in pain, mood, and addiction, such as the NMDA receptor.

Cellular Assays for Synergy: In vitro assays would be designed to assess the combined effects of this compound and another agent on cellular endpoints like cell viability, signaling pathway activation, or gene expression. Computational methods can help predict promising synergistic combinations before extensive experimental work is undertaken.

Advanced Computational Modeling for Comprehensive Mechanism Elucidation

Advanced computational modeling offers a powerful, non-experimental approach to explore the molecular mechanisms underlying this compound's activity. These methods can provide insights that are difficult to obtain through laboratory experiments alone.

Applications of Computational Modeling:

Molecular Docking and Dynamics: Simulations can model the precise interaction of this compound with the binding pocket of opioid receptors. This can reveal key amino acid residues involved in the binding and help explain its selectivity and functional activity. Molecular dynamics simulations can further show how the receptor's conformation changes upon this compound binding, providing clues about the mechanism of receptor activation.

Predictive Toxicology and ADME: Computational models can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects, guiding the design of safer and more effective analogues.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Volazocina in academic laboratories?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, followed by purification via column chromatography. Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Reproducibility hinges on documenting solvent ratios, catalyst loadings, and reaction temperatures in detail . Example Table: Common Analytical Techniques for Volazocina
TechniquePurposeKey Parameters
NMRStructural elucidationChemical shifts (δ ppm), coupling constants (J)
HPLCPurity analysisRetention time, peak area (% purity)
MSMolecular weight confirmationm/z ratio, fragmentation patterns

Q. How can researchers design a pilot study to assess Volazocina’s in vitro bioactivity?

  • Methodological Answer : A pilot study should include dose-response assays (e.g., IC50 determination) across relevant cell lines, with controls for cytotoxicity. Use ANOVA or non-parametric tests (for non-normal data) to compare treatment groups. Ensure biological replicates (n ≥ 3) and report confidence intervals. Preliminary data should guide power analysis for subsequent experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in Volazocina’s reported mechanisms of action across studies?

  • Methodological Answer : Contradictions may arise from variations in experimental models (e.g., cell type specificity) or assay conditions (e.g., serum concentration). Address these by:

Conducting replication studies under standardized protocols.

Using knockout models or RNA interference to isolate target pathways.

Applying meta-analysis to reconcile disparate findings, with weighting for study quality (e.g., sample size, blinding) .

Q. What advanced techniques are recommended for studying Volazocina’s pharmacokinetics in vivo?

  • Methodological Answer : Use LC-MS/MS for sensitive quantification in plasma/tissue homogenates, coupled with compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Validate methods via spike-and-recovery experiments and include metabolite profiling via high-resolution MS .

Q. How can computational methods enhance the design of Volazocina derivatives with improved selectivity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target vs. off-target proteins. Prioritize candidates with ΔG < -8 kcal/mol. Validate predictions using surface plasmon resonance (SPR) for binding affinity (KD) measurements. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Considerations

Q. What strategies ensure rigorous statistical analysis in Volazocina-related studies?

  • Answer :
  • For small sample sizes, use resampling methods (e.g., bootstrapping) to estimate uncertainty.
  • Apply Bonferroni correction for multiple comparisons in omics datasets.
  • Include negative controls (e.g., inactive analogs) to distinguish target-specific effects .

Q. How should researchers structure a manuscript to highlight Volazocina’s novel contributions?

  • Answer :
  • Introduction : Frame the research gap (e.g., "Volazocina’s dual kinase-inhibitor role remains underexplored").
  • Results : Use subheadings to separate synthesis, in vitro, and in vivo findings.
  • Discussion : Contrast results with prior studies (e.g., "Contrary to Smith et al. (2023), our data suggest..."), emphasizing methodological refinements .

Data Presentation Guidelines

Q. What are the best practices for presenting contradictory data in publications?

  • Answer :
  • Use Bland-Altman plots to visualize inter-study variability.
  • Provide supplementary tables with raw data for transparency.
  • Discuss limitations (e.g., "Differences in LC-MS ionization efficiency may explain discrepancies") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.